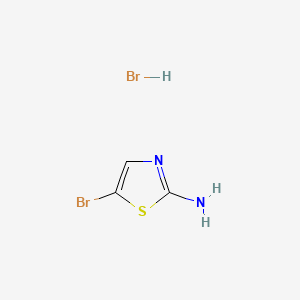
2-Methyl-3-(trifluoromethyl)benzonitril
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of benzonitriles with trifluoromethyl substituents. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecules it is attached to.
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-3-(trifluoromethyl)benzonitrile often involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination. For example, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved with an overall yield of 49.2% through these methods, demonstrating an environmentally friendly and practical approach . Similarly, the synthesis of related compounds, such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, involves various characterization techniques and can undergo further reactions like click chemistry to form novel structures .
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . The molecular geometry of these compounds can be compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) .
Chemical Reactions Analysis
Compounds with the trifluoromethyl benzonitrile moiety can participate in various chemical reactions. Photochemical addition reactions, for example, have been observed with benzonitrile derivatives, where irradiation in the presence of 2,2,2-trifluoroethanol leads to the formation of addition products through a mechanism involving biradical/zwitterion formation and subsequent protonation . Click reactions are another example, where a compound like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile can react with sugar azides to form triazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the trifluoromethyl group and the overall molecular structure. For example, 4-(Trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, despite the absence of pi-pi ring interactions, and the aromatic ring is slightly deformed due to the presence of electronegative substituents . The crystal structures of related compounds often reveal hydrogen bonding patterns characterized by weak C-H...N(F) bonds, which can influence their biological activity and interaction with biomolecules like DNA .
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Die Trifluormethylgruppe in Verbindungen wie 2-Methyl-3-(trifluoromethyl)benzonitril ist in der Pharmaindustrie von Bedeutung, da sie die biologische Aktivität von Medikamenten verbessern kann . Diese Gruppe findet sich häufig in von der FDA zugelassenen Medikamenten und trägt zu verschiedenen pharmakologischen Aktivitäten bei. Das Potenzial der Verbindung zur Entwicklung neuer medizinischer Therapien ist enorm, insbesondere bei der Entwicklung von niedermolekularen Medikamenten, bei denen die Trifluormethylgruppe die metabolische Stabilität und Bioverfügbarkeit verbessern kann.
Pflanzenschutzmittel
In der Pflanzenschutzmittelindustrie wird die Trifluormethylgruppe zur Entwicklung von Verbindungen mit verbesserten herbiziden, fungiziden und insektiziden Eigenschaften eingesetzt . Das Vorhandensein dieser Gruppe in Molekülen wie this compound kann zur Synthese neuer Pflanzenschutzmittel führen, die einen besseren Pflanzenschutz und -management bieten.
Materialwissenschaften
Die einzigartigen Eigenschaften der Trifluormethylgruppe machen sie in der Materialwissenschaft wertvoll. Verbindungen, die diese Gruppe enthalten, können verwendet werden, um Oberflächeneigenschaften zu modifizieren, spezielle Beschichtungen zu erzeugen und Materialien mit verbesserter thermischer und chemischer Beständigkeit zu entwickeln . This compound könnte als Vorläufer für fortgeschrittene Materialien mit bestimmten gewünschten Eigenschaften dienen.
Katalyse
In der Katalyse ist bekannt, dass die Trifluormethylgruppe die Reaktivität und Selektivität verschiedener Reaktionen beeinflusst . Forscher können die Verwendung von this compound bei der Entwicklung neuer Katalysatoren oder katalytischen Prozesse untersuchen, was möglicherweise zu effizienteren und nachhaltigeren chemischen Transformationen führt.
Organische Synthese
This compound kann ein wertvoller Baustein in der organischen Synthese sein. Es kann verwendet werden, um die Trifluormethylgruppe in andere organische Verbindungen einzubringen, was eine häufige Anforderung bei der Synthese komplexer Moleküle, einschließlich Pharmazeutika und Pflanzenschutzmittel, ist . Seine Rolle bei der Synthese von Benzimidazolen, Benzoxazolen und Benzothiazolen unterstreicht seine Vielseitigkeit und Nützlichkeit bei der Erzeugung verschiedener organischer Strukturen.
Elektronik
Die elektronischen Eigenschaften der Trifluormethylgruppe, wie z. B. ihre Elektronegativität und ihre Fähigkeit, Elektronen abzuziehen, machen sie im Bereich der Elektronik nützlich . Verbindungen wie this compound könnten auf ihre potenziellen Anwendungen in elektronischen Geräten untersucht werden, wo sie zur Modifizierung elektronischer Eigenschaften oder als Komponenten in organischen Halbleitern eingesetzt werden könnten.
Safety and Hazards
“2-Methyl-3-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing dust, vapor, mist, gas, not ingesting, and seeking immediate medical assistance if swallowed .
Wirkmechanismus
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)benzonitrile . These factors can include temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUSYYIWFJFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381197 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261952-02-7 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
